2-Isopropyl-4-methylphenol

Description

Structure

3D Structure

Properties

IUPAC Name |

4-methyl-2-propan-2-ylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O/c1-7(2)9-6-8(3)4-5-10(9)11/h4-7,11H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSTPUJAJSXTJHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)O)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2052104 | |

| Record name | 2-Isopropyl-p-cresol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2052104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4427-56-9 | |

| Record name | Isothymol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4427-56-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Isopropyl-p-cresol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004427569 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Isopropyl-4-methylphenol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62110 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 4-methyl-2-(1-methylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Isopropyl-p-cresol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2052104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-isopropyl-p-cresol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.375 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-ISOPROPYL-P-CRESOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RIM60IN3PY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Antimicrobial Gauntlet: A Technical Guide to the Mechanism of Action of 2-Isopropyl-4-methylphenol

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides an in-depth exploration of the core antimicrobial mechanisms of 2-Isopropyl-4-methylphenol, a compound of increasing interest in therapeutic and preservative applications. As a Senior Application Scientist, the following narrative is structured to deliver not just technical data, but a cohesive understanding of the scientific rationale behind the investigation of this molecule's bioactivity.

Introduction: Unveiling a Potent Phenolic Agent

2-Isopropyl-4-methylphenol, also known as o-Cymen-5-ol or 4-isopropyl-3-methylphenol, is a synthetic phenolic compound and an isomer of the well-known natural antimicrobial, thymol.[1][2][3] Its colorless, odorless crystalline form and stability make it a versatile agent in cosmetics, oral care products, and as an antimicrobial preservative.[1][2][3][4][5] Exhibiting broad-spectrum activity, it effectively inhibits the growth of a wide array of microorganisms including bacteria, yeasts, and fungi.[1][3][6][7] This efficacy extends to clinically relevant species such as Streptococcus mutans, Candida albicans, and various bacteria implicated in skin and oral health issues.[8]

The core of its utility lies in its potent antimicrobial action, which this guide will now dissect, moving from its primary molecular interactions to the experimental methodologies required for its comprehensive evaluation.

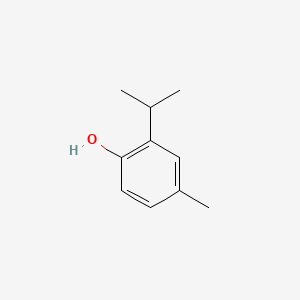

Visualizing the Molecule

To appreciate its mechanism of action, it is first crucial to understand the molecular structure of 2-Isopropyl-4-methylphenol.

Caption: Molecular structure of 2-Isopropyl-4-methylphenol (o-Cymen-5-ol).

Core Mechanism of Action: A Multi-pronged Assault

The antimicrobial activity of 2-Isopropyl-4-methylphenol is not attributed to a single, isolated interaction but rather a cascade of disruptive events, primarily targeting the microbial cell envelope and vital cellular processes.

Disruption of the Cell Membrane: The Primary Strike

The principal mechanism of action for 2-Isopropyl-4-methylphenol, much like its isomers thymol and carvacrol, is the disruption of the microbial cell membrane.[9] The lipophilic nature of the molecule allows it to partition into the lipid bilayer of the cell membrane. This insertion disrupts the membrane's structural integrity and fluidity, leading to a loss of its selective permeability.

This disruption manifests in several critical ways:

-

Increased Permeability: The compromised membrane allows for the unregulated leakage of essential intracellular components, such as ions (K+, Ca2+), ATP, and nucleic acids.

-

Dissipation of Ion Gradients: The carefully maintained electrochemical gradients across the microbial membrane, crucial for processes like ATP synthesis and active transport, are dissipated.

-

Inhibition of Membrane-Bound Enzymes: Key enzymatic processes that are localized to the cell membrane, such as those involved in respiration and cell wall synthesis, are inhibited.

Caption: Proposed mechanism of microbial cell membrane disruption by 2-Isopropyl-4-methylphenol.

Secondary Mechanisms: Broadening the Attack

While membrane disruption is the primary mode of action, evidence suggests that 2-Isopropyl-4-methylphenol may also exert its antimicrobial effects through other mechanisms:

-

Enzyme Inhibition: It has been suggested that o-cymen-5-ol may interfere with bacterial enzymes.[10] This could include enzymes involved in crucial metabolic pathways like glycolysis, as well as proteases.[11][12]

-

Disruption of Cellular Redox Homeostasis: Phenolic compounds can act as redox cyclers, disrupting the delicate balance of oxidation and reduction reactions within microbial cells.[2] This can lead to the generation of reactive oxygen species (ROS), causing oxidative stress and damage to cellular components.

Experimental Validation: A Framework for Investigation

To rigorously investigate the antimicrobial mechanism of 2-Isopropyl-4-methylphenol, a multi-faceted experimental approach is required. The following outlines key experimental workflows and the rationale behind their application.

Workflow for Antimicrobial Mechanism of Action Studies

Sources

- 1. uk.typology.com [uk.typology.com]

- 2. What is 4-Isopropyl-3-methylphenol?_Chemicalbook [chemicalbook.com]

- 3. us.typology.com [us.typology.com]

- 4. specialchem.com [specialchem.com]

- 5. lesielle.com [lesielle.com]

- 6. nbinno.com [nbinno.com]

- 7. ulprospector.com [ulprospector.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. 4-Chloro-2-Isopropyl-5-Methylphenol Exhibits Antimicrobial and Adjuvant Activity against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Antimicrobial effects of o-cymen-5-ol and zinc, alone & in combination in simple solutions and toothpaste formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Antimicrobial effects of o-cymen-5-ol and zinc, alone & in combination in simple solutions and toothpaste formulations - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Synthesis and Characterization of 2-Isopropyl-4-methylphenol (Carvacrol)

Abstract

2-Isopropyl-4-methylphenol, commonly known as carvacrol, is a monoterpenoid phenol that is a major component of the essential oils of oregano and thyme.[1] Its wide spectrum of biological activities, including potent antimicrobial, antioxidant, and anti-inflammatory properties, has made it a subject of intense research and a valuable compound in the pharmaceutical, cosmetic, and food industries.[2][3] This guide provides an in-depth exploration of the chemical synthesis and analytical characterization of carvacrol, designed to equip researchers with the foundational knowledge and practical methodologies required for its study and application. We will delve into a robust synthetic route, explain the causality behind experimental choices, and detail the spectroscopic and chromatographic techniques essential for structural elucidation and purity assessment.

Strategic Approaches to Carvacrol Synthesis

While carvacrol can be readily extracted from natural sources like Origanum vulgare, chemical synthesis offers a controlled, scalable, and often more cost-effective route to obtaining the pure compound.[1][4] Several synthetic pathways have been developed, each with distinct advantages and mechanistic underpinnings. These include:

-

Aromatization of Monoterpenes: Methods like the dehydrogenation of carvone or L-carveol provide a direct link from natural precursors to the aromatic phenol structure.[1][5]

-

Sulfonation and Fusion: A classic approach involves the sulfonation of p-cymene followed by an alkaline fusion to introduce the hydroxyl group.[1]

-

Friedel-Crafts Alkylation: This powerful C-C bond-forming reaction is one of the most versatile and widely studied methods for synthesizing carvacrol and its isomers.[6][7] It involves the alkylation of a phenol precursor, typically o-cresol, with an isopropylating agent.

For the purpose of this guide, we will focus on the Friedel-Crafts alkylation of o-cresol , a method that exemplifies fundamental principles of electrophilic aromatic substitution and is adaptable for both laboratory and industrial scales.[6][8]

Featured Synthesis: Friedel-Crafts Isopropylation of o-Cresol

The alkylation of o-cresol with an isopropylating agent, such as isopropanol or propylene, in the presence of a solid acid catalyst represents a greener and more efficient approach compared to traditional methods using corrosive Lewis acids like AlCl₃.[6][9]

Causality of Experimental Design:

The core of this reaction is the generation of an electrophilic isopropyl carbocation (or a related complex) which then attacks the electron-rich aromatic ring of o-cresol. The hydroxyl (-OH) and methyl (-CH₃) groups of o-cresol are ortho-, para-directing activators. The isopropylation occurs predominantly at the position para to the methyl group and ortho to the hydroxyl group, which is sterically accessible and electronically activated, leading to the desired 2-isopropyl-4-methylphenol product. The choice of a solid acid catalyst, such as a zeolite or a superacidic catalyst like UDCaT-5, is crucial as it provides a reusable, non-corrosive medium that facilitates the reaction with high selectivity and yield, minimizing waste and simplifying product work-up.[6][10]

Diagram of the Friedel-Crafts Alkylation Pathway:

Caption: Friedel-Crafts alkylation of o-cresol with isopropanol.

Experimental Protocol: Synthesis via Solid Acid Catalysis

This protocol is adapted from methodologies reported for the alkylation of phenols using solid acid catalysts.[6]

Step-by-Step Methodology:

-

Catalyst Activation: Activate the solid acid catalyst (e.g., UDCaT-5) by heating at 120°C under vacuum for 2 hours to remove adsorbed moisture.

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, add o-cresol and the activated solid acid catalyst.

-

Reactant Addition: Heat the mixture to the desired reaction temperature (e.g., 180°C) with vigorous stirring. Add isopropanol dropwise from the dropping funnel over a period of 1 hour.

-

Reaction Monitoring: Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by Gas Chromatography (GC). The reaction is considered complete upon the disappearance of the o-cresol peak.

-

Catalyst Removal: After completion, cool the reaction mixture to room temperature and filter to separate the solid catalyst. The catalyst can be washed with a solvent, dried, and stored for reuse.

-

Product Isolation: The filtrate, containing the crude product, is then subjected to vacuum distillation (rectification) to isolate the pure 2-Isopropyl-4-methylphenol.[10]

Table 1: Representative Reaction Parameters

| Parameter | Value/Condition | Rationale |

| Reactants | o-Cresol, Isopropanol | Readily available precursors for the target molecule. |

| Molar Ratio | o-Cresol : Isopropanol (1:1.5) | A slight excess of the alkylating agent drives the reaction to completion. |

| Catalyst | UDCaT-5 Solid Superacid | High activity, selectivity, and reusability; environmentally benign.[6] |

| Temperature | 180°C | Optimal temperature to ensure sufficient reaction rate and carbocation formation.[6] |

| Reaction Time | 4-6 hours | Typical duration to achieve high conversion, monitored by GC. |

| Expected Yield | ~82% | High yield is achievable under optimized conditions.[6] |

Comprehensive Characterization Workflow

Confirming the identity and purity of the synthesized 2-Isopropyl-4-methylphenol is a critical step that relies on a combination of spectroscopic and chromatographic techniques.

Diagram of the Synthesis and Characterization Workflow:

Sources

- 1. Carvacrol - Wikipedia [en.wikipedia.org]

- 2. Carvacrol: Innovative Synthesis Pathways and Overview of its Patented Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benthamscience.com [benthamscience.com]

- 4. mdpi.com [mdpi.com]

- 5. CN105503533A - Method for preparing carvacrol from L-carveol - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 8. Chemical synthesis process of carvacrol - Eureka | Patsnap [eureka.patsnap.com]

- 9. mt.com [mt.com]

- 10. CN105523897A - A synthetic method of carvacrol - Google Patents [patents.google.com]

Natural occurrence and extraction of 2-Isopropyl-4-methylphenol

An In-Depth Technical Guide to the Natural Occurrence and Extraction of 2-Isopropyl-4-methylphenol (Isothymol)

Introduction

2-Isopropyl-4-methylphenol, also known by its common name isothymol, is an aromatic organic compound with the molecular formula C10H14O.[1] It is a structural isomer of two more widely known monoterpenoid phenols: thymol (2-isopropyl-5-methylphenol) and carvacrol (5-isopropyl-2-methylphenol). These compounds are biosynthetically related and often co-occur in nature, forming the characteristic aromatic profile of essential oils from plants in the Lamiaceae family, such as thyme and oregano.[2] While less studied than its isomers, isothymol possesses significant biological activities and is utilized in the fragrance and cosmetics industries for its antimicrobial and preservative properties.[1][3]

This technical guide provides a comprehensive overview of the natural occurrence of 2-isopropyl-4-methylphenol, details established and advanced methodologies for its extraction from botanical matrices, and offers insights into its chemical synthesis. The content is tailored for researchers, scientists, and drug development professionals, emphasizing the scientific principles behind extraction choices and providing actionable protocols.

Natural Occurrence and Biosynthesis

Isomerism and Nomenclature

The precise positioning of the hydroxyl, isopropyl, and methyl groups on the phenol ring defines the identity and properties of these isomers. The close structural similarity between isothymol, thymol, and carvacrol leads to similar physicochemical properties, making their separation from a crude essential oil extract a significant challenge.

-

2-Isopropyl-4-methylphenol (Isothymol): The focus of this guide.

-

2-Isopropyl-5-methylphenol (Thymol): A major constituent of thyme oil.[4][5]

-

5-Isopropyl-2-methylphenol (Carvacrol): A major constituent of oregano oil.[6][7]

Botanical Sources

2-Isopropyl-4-methylphenol has been explicitly identified in the essential oils of several plant species. While often a minor component, its presence is noteworthy. The table below summarizes key botanical sources for isothymol and its primary isomers.

| Compound | Primary Botanical Sources | Family | Key References |

| 2-Isopropyl-4-methylphenol (Isothymol) | Lippia origanoides, Duhaldea cappa, Lippia graveolens | Verbenaceae, Asteraceae | [1] |

| Thymol | Thymus vulgaris, Thymus zygis, Origanum vulgare | Lamiaceae | [5][8][9] |

| Carvacrol | Origanum vulgare, Origanum compactum, Thymus spp. | Lamiaceae | [7][9] |

The co-occurrence of these isomers is a direct result of their shared biosynthetic pathway, which is believed to proceed via the aromatization of γ-terpinene to p-cymene, followed by regioselective hydroxylation. The specific enzymes present in a given plant species dictate the final ratio of isomers produced.

Extraction Methodologies from Natural Matrices

The primary goal of extraction is to isolate the essential oil fraction, which contains the volatile aromatic compounds, including isothymol. The choice of method depends on factors such as thermal stability of the target compound, desired purity, scalability, and environmental impact.

Conventional Extraction: Steam Distillation

Steam distillation is the most traditional and widely used method for extracting essential oils from aromatic plants. It is particularly effective for volatile compounds that are immiscible with water.

Causality of Experimental Choices: The process leverages the principle of Dalton's Law of partial pressures. The boiling point of the water-oil mixture is lower than the boiling point of either component alone, allowing for the volatilization of compounds like isothymol at temperatures below their decomposition point (isothymol boils at ~234°C). This prevents thermal degradation of the target analyte.

Experimental Protocol: Steam Distillation

-

Material Preparation: Air-dry the plant material (e.g., leaves and flowers of Lippia origanoides) to reduce moisture content. Grind the material to a coarse powder to increase the surface area for efficient steam penetration.

-

Apparatus Setup: Place the ground plant material into the distillation flask. Fill a separate steam generation flask with deionized water. Connect the steam generator to the distillation flask, which is then connected to a condenser and a collection vessel (e.g., a Clevenger-type apparatus).[10]

-

Distillation: Generate steam and pass it through the plant material. The steam will rupture the plant's oil glands, releasing the volatile essential oil.

-

Condensation & Collection: The mixture of steam and essential oil vapor travels to the condenser, where it cools and liquefies. In the collection vessel, the immiscible essential oil will separate from the aqueous phase (hydrosol), typically forming a layer on top due to its lower density.

-

Isolation and Drying: Carefully separate the oil layer. Dry the collected oil using an anhydrous drying agent like sodium sulfate to remove residual water. Store the final essential oil in a sealed, dark glass vial at 4°C.

Diagram of Steam Distillation Workflow

Caption: Workflow for essential oil extraction via steam distillation.

Advanced Extraction: Pressurized Liquid Extraction (PLE)

PLE, also known as Accelerated Solvent Extraction (ASE), utilizes liquid solvents at elevated temperatures and pressures. This approach enhances extraction efficiency and reduces solvent consumption compared to traditional methods like Soxhlet extraction.

Causality of Experimental Choices: High pressure keeps the solvent in a liquid state above its normal boiling point, enabling extractions at higher temperatures. The elevated temperature decreases the viscosity of the solvent, improving its penetration into the plant matrix, and increases the solubility of the target analytes. This combination significantly accelerates the extraction process.[8] The use of "green solvents" like ethanol, ethyl lactate, or limonene makes this a more environmentally benign option.[8]

Experimental Protocol: Pressurized Liquid Extraction (PLE)

-

Sample Preparation: Mix finely ground, dried plant material with a dispersing agent like diatomaceous earth.

-

Cell Loading: Load the mixture into a stainless steel extraction cell.

-

Parameter Setting: Set the extraction parameters on the PLE system (e.g., an ASE 350 system). Key parameters include:

-

Solvent: Ethanol or Ethyl Lactate (selected for their GRAS status and high solubility of phenols).[8]

-

Temperature: 130°C (a balance between extraction efficiency and preventing degradation).[8]

-

Pressure: ~1500 psi (to maintain the solvent in a liquid state).

-

Extraction Time: 10-15 minutes static cycle.[8]

-

-

Extraction Cycle: The system automatically heats and pressurizes the cell, filling it with the solvent. After the static extraction period, the extract is purged from the cell with nitrogen gas into a collection vial.

-

Solvent Evaporation: The solvent is removed from the collected extract using a rotary evaporator under reduced pressure to yield the crude extract.

Comparative Analysis of Extraction Methods

The choice of extraction method is a critical decision based on a trade-off between yield, time, cost, and environmental impact.

| Parameter | Steam Distillation | Pressurized Liquid Extraction (PLE) | Supercritical Fluid Extraction (SFE) |

| Principle | Volatilization with steam | High-temp/pressure solvent | Solvation with supercritical CO2 |

| Typical Yield | Moderate | High | High |

| Extraction Time | Long (hours) | Short (minutes)[8] | Moderate |

| Solvent Use | Water (High volume) | Low organic solvent volume[8] | CO2 (recyclable), co-solvent may be needed |

| Selectivity | Good for volatiles | Dependent on solvent polarity | High, tunable with pressure/temp |

| Thermal Degradation | Possible for labile compounds | Minimized by short time | None (low temperature) |

| Key Advantage | Well-established, low cost | Fast, efficient, automated | Clean, solvent-free product |

| Reference | [10] | [8] |

Isolation and Purification

The crude essential oil obtained from extraction is a complex mixture. To obtain pure 2-isopropyl-4-methylphenol, chromatographic separation is required.

Methodology: Preparative High-Performance Liquid Chromatography (HPLC)

-

Column Selection: A reverse-phase C18 column is typically used for separating phenolic compounds.

-

Mobile Phase: A gradient of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol) is employed. The gradient is optimized to achieve baseline separation of the isothymol, thymol, and carvacrol isomers.

-

Detection: A UV detector set to the absorbance maximum of the phenols (approx. 275-280 nm) is used to monitor the elution.

-

Fraction Collection: An automated fraction collector is used to isolate the eluent corresponding to the isothymol peak.

-

Purity Analysis: The purity of the isolated fraction is confirmed using analytical HPLC and Gas Chromatography-Mass Spectrometry (GC-MS).

Chemical Synthesis Routes

While naturally occurring, industrial-scale production of specific isomers like 2-isopropyl-4-methylphenol often relies on chemical synthesis for reasons of cost, scalability, and purity control.

Isopropylation of m-Cresol

The most common synthetic route involves the Friedel-Crafts alkylation of m-cresol with an isopropylating agent like propylene or isopropanol in the presence of a catalyst.[3][11]

Causality of Experimental Choices: The hydroxyl group of m-cresol is an ortho-, para-director. Isopropylation can therefore occur at the positions ortho or para to the hydroxyl group. This inherently leads to the formation of a mixture of isomers, including 4-isopropyl-3-methylphenol (the desired product), 6-isopropyl-3-methylphenol (thymol), and 2-isopropyl-3-methylphenol.[3][11] The reaction conditions (catalyst, temperature) are optimized to favor the formation of the desired para-substituted product, but purification via distillation or crystallization is almost always necessary.[3]

Diagram of m-Cresol Isopropylation

Sources

- 1. 2-Isopropyl-p-cresol | C10H14O | CID 78153 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. What is 4-Isopropyl-3-methylphenol?_Chemicalbook [chemicalbook.com]

- 4. Thyme: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]

- 5. Thymus vulgaris essential oil: chemical composition and antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 8 Benefits and Uses of Oregano Oil [healthline.com]

- 7. Chemical composition and antioxidant activities of essential oils from different parts of the oregano - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Carvacrol and Thymol Content Affects the Antioxidant and Antibacterial Activity of Origanum compactum and Thymus zygis Essential Oils - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Effects of Thymol and Carvacrol, Constituents of Thymus vulgaris L. Essential Oil, on the Inflammatory Response - PMC [pmc.ncbi.nlm.nih.gov]

- 11. cdnsciencepub.com [cdnsciencepub.com]

Topic: 2-Isopropyl-4-methylphenol: A Comprehensive Technical Guide to Solubility and Stability Studies

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction and Physicochemical Profile

2-Isopropyl-4-methylphenol, also known as 4-methyl-2-isopropylphenol, is an alkyl-substituted phenol.[1][2] While it shares the C10H14O molecular formula with its more widely studied isomers, thymol (2-isopropyl-5-methylphenol) and carvacrol (5-isopropyl-2-methylphenol), its unique substitution pattern dictates its specific physicochemical properties. Understanding these properties is a critical first step in any development program, influencing formulation strategies, manufacturing processes, and storage conditions.

A closely related isomer, 4-isopropyl-3-methylphenol (o-Cymen-5-ol, CAS 3228-02-2), is frequently used in cosmetic and personal care products for its antimicrobial properties.[3][4] Data from this isomer suggests that alkylphenols of this class are generally stable to light but can be susceptible to oxidation.[5][6] This guide will focus on the target compound, 2-Isopropyl-4-methylphenol, while drawing logical inferences from related structures to inform experimental design.

Table 1: Physicochemical Properties of 2-Isopropyl-4-methylphenol and a Related Isomer

| Property | 2-Isopropyl-4-methylphenol (CAS 4427-56-9) | 4-Isopropyl-3-methylphenol (CAS 3228-02-2) |

| Synonyms | 4-Methyl-2-isopropylphenol, 2-Isopropyl-p-cresol[7] | o-Cymen-5-ol, Biosol, 4-Isopropyl-m-cresol[3][8] |

| Molecular Formula | C10H14O[1][9] | C10H14O[3] |

| Molecular Weight | 150.22 g/mol [1][2] | 150.22 g/mol [10] |

| Appearance | Colorless to Yellow to Orange clear liquid | White needle-like crystals[10] |

| Melting Point | 35-36.5 °C[11][12] | 111-114 °C[10] |

| Boiling Point | 228-228.5 °C[11][12] | 244-246 °C[10] |

| Water Solubility | Estimated: 286 mg/L @ 25 °C[11] | Insoluble; 210 mg/L @ 20 °C[10] |

| logP (o/w) | Estimated: 3.1 - 3.466[11][13] | Not Found |

Aqueous and Solvent Solubility Determination

The solubility of an active molecule is a critical determinant of its bioavailability and dictates the range of viable formulation approaches. A comprehensive solubility profile across various solvents with differing polarities is essential.

Rationale for Experimental Design

The chosen methodology, the isothermal equilibrium method , is the gold standard for solubility determination. It ensures that a true equilibrium is reached between the undissolved solid and the saturated solution, providing a thermodynamically accurate solubility value. The selection of solvents is designed to cover a range of polarities and hydrogen bonding capabilities relevant to pharmaceutical and cosmetic formulations. Quantification via a validated, stability-indicating HPLC method ensures accuracy and specificity.

Experimental Workflow for Solubility Assessment

Caption: Workflow for Isothermal Equilibrium Solubility Determination.

Detailed Protocol: Isothermal Equilibrium Solubility

-

Preparation of Supersaturated Solution:

-

Add an excess amount of 2-Isopropyl-4-methylphenol (sufficient to ensure solid remains after equilibration) to a series of glass vials.

-

Pipette a precise, known volume (e.g., 2.0 mL) of each selected solvent (e.g., Water, Propylene Glycol, Ethanol, Isopropyl Myristate, Acetone) into the vials.

-

Securely cap each vial.

-

-

Equilibration:

-

Place the vials in an orbital shaker or rotator within a temperature-controlled chamber set to the desired temperature (e.g., 25°C ± 0.5°C).

-

Agitate the samples for a minimum of 24 hours. A 48-hour period is recommended to ensure equilibrium is reached for poorly soluble compounds.

-

Visually confirm that excess solid material remains in each vial. If not, add more compound and continue agitation.

-

-

Sample Analysis:

-

Remove vials from the shaker and allow them to stand briefly.

-

Centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the undissolved solid.

-

Carefully withdraw an aliquot of the clear supernatant using a pipette. Immediately filter the aliquot through a chemically compatible 0.22 µm syringe filter (e.g., PTFE) to remove any remaining particulates.

-

Precisely dilute the filtered sample with the HPLC mobile phase to a concentration that falls within the calibrated range of the analytical method.

-

Analyze the diluted sample using the validated HPLC method detailed below.

-

-

Quantification and Data Reporting:

-

Calculate the concentration of the saturated solution by correcting for the dilution factor.

-

Express solubility in standard units (e.g., mg/mL, µg/mL, mol/L).

-

Perform each determination in triplicate to ensure reproducibility.

-

Table 2: Template for Reporting Solubility Data

| Solvent | Temperature (°C) | Mean Solubility (mg/mL) | Std. Dev. | Molar Solubility (mol/L) |

| Purified Water | 25.0 | |||

| pH 4.0 Buffer | 25.0 | |||

| pH 7.4 Buffer | 25.0 | |||

| Propylene Glycol | 25.0 | |||

| Ethanol | 25.0 | |||

| Acetone | 25.0 | |||

| Isopropyl Myristate | 25.0 |

Stability Assessment and Forced Degradation Studies

A stability-indicating analytical method is one that can accurately quantify the active ingredient without interference from any degradation products, impurities, or excipients. Forced degradation (stress testing) is the cornerstone of developing such a method, as it intentionally generates the likely degradation products that could form during the product's lifecycle.[14]

Causality in Stress Condition Selection

The choice of stress conditions is guided by ICH Q1A(R2) principles and the chemical nature of the analyte. As a phenol, 2-Isopropyl-4-methylphenol is susceptible to specific degradation pathways:

-

Hydrolysis: While phenols themselves are not readily hydrolyzed, this condition tests the stability in aqueous environments across a pH range relevant to potential liquid formulations.

-

Oxidation: The phenolic hydroxyl group is a primary target for oxidation, which can lead to the formation of colored quinone-type species. Information on the related o-cymen-5-ol indicates it readily reacts with oxidizing agents, making this a critical stress condition to evaluate.[6]

-

Photolysis: Many aromatic compounds absorb UV light and can undergo photodegradation.

-

Thermal Stress: Elevated temperatures accelerate intrinsic degradation pathways and are used to predict long-term stability.

Forced Degradation Experimental Workflow

Caption: Workflow for Forced Degradation and Method Validation.

Detailed Protocol: Forced Degradation Study

-

Stock Solution Preparation: Prepare a stock solution of 2-Isopropyl-4-methylphenol in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

-

Application of Stress Conditions:

-

Acid Hydrolysis: Mix stock solution with 0.1 M HCl. Heat at 60°C.

-

Base Hydrolysis: Mix stock solution with 0.1 M NaOH. Heat at 60°C.

-

Oxidative Degradation: Mix stock solution with 3% H₂O₂. Keep at room temperature.

-

Thermal Degradation: Store aliquots of the stock solution and solid compound at 80°C.

-

Photostability: Expose aliquots of the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B). A control sample should be wrapped in foil.

-

-

Sample Treatment and Analysis:

-

At appropriate time points (e.g., 2, 8, 24, 48 hours), withdraw samples from each stress condition. The goal is to achieve 5-20% degradation of the parent compound.[14]

-

Cool samples to room temperature. Neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.

-

Dilute all stressed samples, along with an unstressed control sample, to the target analytical concentration (e.g., 100 µg/mL) with the mobile phase.

-

Analyze all samples by the HPLC-DAD method described below.

-

-

Method Evaluation:

-

Specificity: Check for the resolution between the parent peak and any degradation product peaks.

-

Peak Purity: Use the Diode Array Detector (DAD) to assess the peak purity of the 2-Isopropyl-4-methylphenol peak in the presence of its degradants.

-

Mass Balance: The sum of the assay of the parent compound and the area percentages of all degradation products should be close to 100%, indicating that all significant degradants are detected.

-

Stability-Indicating HPLC Method

A robust analytical method is essential for both solubility and stability studies. The following method is a starting point based on established reverse-phase HPLC principles for phenolic compounds.[7][15][16]

Recommended HPLC Parameters

| Parameter | Recommended Condition | Rationale |

| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides good hydrophobic retention for alkylphenols. |

| Mobile Phase A | 0.1% Phosphoric Acid in Water | Acidifies the mobile phase to suppress the ionization of the phenolic proton, ensuring good peak shape and consistent retention. |

| Mobile Phase B | Acetonitrile | Common organic modifier providing good elution strength for this class of compounds. |

| Gradient | 20% B to 80% B over 20 min | A gradient elution is necessary to separate the parent compound from potential, more polar or less polar, degradation products. |

| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |

| Column Temp. | 30°C | Ensures reproducible retention times. |

| Injection Vol. | 10 µL | Standard volume; can be adjusted based on sensitivity needs. |

| Detector | DAD @ 275 nm; Scan 200-400 nm | 275 nm is a typical absorbance maximum for phenols. A DAD allows for peak purity assessment and identification of the optimum wavelength. |

System Suitability

Before any analysis, the chromatographic system must be qualified.

-

Standard Injections: Make five replicate injections of a standard solution.

-

Acceptance Criteria:

-

Tailing Factor: ≤ 2.0

-

Theoretical Plates: ≥ 2000

-

Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%

-

Hypothetical Degradation Pathway

Based on general phenolic chemistry, a likely degradation pathway under oxidative stress involves the formation of quinone-type structures. This knowledge helps in the tentative identification of degradation products observed during the forced degradation study.

Caption: Potential oxidative degradation pathway of 2-Isopropyl-4-methylphenol.

Conclusion

This technical guide provides a comprehensive and scientifically grounded framework for determining the solubility and stability of 2-Isopropyl-4-methylphenol. By following the detailed protocols for solubility screening, forced degradation, and HPLC analysis, researchers can generate the critical data needed to advance their development programs. The emphasis on understanding the rationale behind each step empowers scientists to troubleshoot issues and adapt these methodologies for other novel compounds, ensuring the generation of trustworthy and high-quality data.

References

-

ResearchGate. (n.d.). Schematic degradation pathway of alkylphenolethoxylates and formation APEO metabolites. Retrieved from [Link]

-

Corvini, P. F. X., et al. (2006). Microbial degradation of nonylphenol and other alkylphenols—our evolving view. ProQuest. Retrieved from [Link]

-

SIELC Technologies. (2018, February 16). 2-Isopropyl-4-methylphenol. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). 2-Isopropyl-4-methylphenol. Retrieved from [Link]

-

ResearchGate. (n.d.). Degradation pathway of alkylphenolethoxylate (Renner 1997). Retrieved from [Link]

-

Wageningen University & Research. (n.d.). Chemical study on alkylphenols. Retrieved from [Link]

-

The Good Scents Company. (n.d.). isothymol 2-isopropyl-4-methylphenol. Retrieved from [Link]

-

Talmage, S. S., et al. (1999). Ultimate biodegradation of alkylphenol ethoxylate surfactants and their biodegradation intermediates. Environmental Toxicology and Chemistry, 18(10), 2171-2176. Oxford Academic. Retrieved from [Link]

-

SIELC Technologies. (n.d.). Separation of 2-Isopropyl-4-methylphenol on Newcrom R1 HPLC column. Retrieved from [Link]

-

Cheméo. (n.d.). 4-Isopropyl-2-methylphenol. Retrieved from [Link]

-

ChemBK. (2024, April 9). 2-Isopropyl-4-methylphenol. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of 4-Isopropyl-2-methylphenol (CAS 1740-97-2). Retrieved from [Link]

-

Solubility of Things. (n.d.). Thymol. Retrieved from [Link]

-

ChemBK. (2024, April 9). 4-isopropyl-3-methylphenol. Retrieved from [Link]

-

Khoddami, A., et al. (2013). Techniques for Analysis of Plant Phenolic Compounds. Molecules, 18(2), 2328-2375. PMC - NIH. Retrieved from [Link]

-

Ministry of the Environment, Japan. (n.d.). III Analytical Methods. Retrieved from [Link]

-

ResearchGate. (n.d.). RESULTS OF FORCED DEGRADATION STUDY. Retrieved from [Link]

-

Kamberi, M., et al. (2007). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Retrieved from [Link]

-

Dong, M. W. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International, 34(5), 18-29. Retrieved from [Link]

-

PubChemLite. (n.d.). 2-isopropyl-4-methylphenol (C10H14O). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Isopropyl-p-cresol. PubChem. Retrieved from [Link]

-

FooDB. (n.d.). Showing Compound 2,5-Diisopropyl-4-methylphenol (FDB001032). Retrieved from [Link]

-

Koulis, C. C., et al. (2017). HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. Journal of Analytical & Pharmaceutical Research, 6(3). NIH. Retrieved from [Link]

-

SOHO ANECO Chemicals Co., Limited. (n.d.). o-CYMEN-5-OL. Personal Care & Cosmetics. Retrieved from [Link]

-

Colak, N., et al. (2011). HPLC Determination of Phenolic Acids, Flavonoids and Juglone in Walnut Leaves. Journal of Chromatographic Science, 49(8), 596-601. Oxford Academic. Retrieved from [Link]

-

Ivanova-Petropulos, V., et al. (2015). HPLC DETERMINATION OF TWELVE POLYPHENOLS: APPLICATION IN WINE ANALYSIS. Journal of Hygienic Engineering and Design. Retrieved from [Link]

-

de Oliveira, M. A. L., et al. (2022). Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. Molecules, 27(19), 6599. MDPI. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 3-Methyl-4-isopropylphenol. PubChem. Retrieved from [Link]

-

Cosmetikwatch. (2023, October 27). Do you know the cosmetic ingredient O-CYMEN-5-OL?. Retrieved from [Link]

-

Typology. (2024, February 2). O-cymen-5-ol: What lies behind this term?. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (1986, September). Method for the determination of phenol and methylphenols (cresols) in ambient air using HPLC. Retrieved from [Link]

Sources

- 1. CAS 4427-56-9 | 2701-1-24 | MDL MFCD00151522 | 2-Isopropyl-4-methylphenol | SynQuest Laboratories [synquestlabs.com]

- 2. Buy Online CAS Number 4427-56-9 - TRC - 4-Methyl-2-isopropylphenol (Isothymol) | LGC Standards [lgcstandards.com]

- 3. CAS 3228-02-2: 3-Methyl-4-isopropylphenol | CymitQuimica [cymitquimica.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. Do you know the cosmetic ingredient O-CYMEN-5-OL? [cosmetikwatch.com]

- 6. us.typology.com [us.typology.com]

- 7. 2-Isopropyl-4-methylphenol | SIELC Technologies [sielc.com]

- 8. 3-Methyl-4-isopropylphenol | C10H14O | CID 18597 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 2-Isopropyl-4-methylphenol | 4427-56-9 [sigmaaldrich.com]

- 10. chembk.com [chembk.com]

- 11. isothymol, 4427-56-9 [thegoodscentscompany.com]

- 12. chembk.com [chembk.com]

- 13. PubChemLite - 2-isopropyl-4-methylphenol (C10H14O) [pubchemlite.lcsb.uni.lu]

- 14. biopharminternational.com [biopharminternational.com]

- 15. Separation of 2-Isopropyl-4-methylphenol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 16. Techniques for Analysis of Plant Phenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

A Toxicological Deep-Dive: A Risk-Based Evaluation of 2-Isopropyl-4-methylphenol (o-Cymen-5-ol) for Cosmetic and Pharmaceutical Applications

Preamble: From Broad-Spectrum Efficacy to Granular Safety Assessment

2-Isopropyl-4-methylphenol, known in cosmetic science as o-Cymen-5-ol and commercially as Biosol, stands as a critical ingredient in the formulation chemist's toolkit.[1][2] As a synthetic analogue of the naturally occurring thymol, it is prized for its potent, broad-spectrum antimicrobial properties, serving as a highly effective preservative in a myriad of personal care products, from skin and hair care to oral hygiene formulations.[3][4][5] Its utility extends beyond preservation, demonstrating efficacy as an anti-acne agent by targeting pathogens like Propionibacterium acnes and exhibiting valuable anti-inflammatory and antioxidant activities.[3][6]

However, for any compound intended for topical application, efficacy is only one side of the coin. A rigorous, scientifically-grounded toxicological evaluation is paramount to ensure consumer safety and regulatory compliance. This guide provides an in-depth, structured approach to the safety assessment of 2-Isopropyl-4-methylphenol, moving beyond a simple checklist of tests to explain the scientific rationale behind a tiered, risk-based evaluation strategy. We will dissect the compound's toxicological profile, from its fundamental physicochemical properties to the nuanced interpretation of in vitro and in vivo data, culminating in a comprehensive risk assessment.

Physicochemical Identity and Toxicokinetic Profile

A foundational understanding of a molecule's physical and chemical nature is the logical starting point for any toxicological assessment, as these properties dictate its potential for biological interaction, including absorption, distribution, metabolism, and excretion (ADME).

Core Chemical Properties

2-Isopropyl-4-methylphenol is a substituted phenol with the following key identifiers:

| Property | Value | Source(s) |

| Chemical Name | 4-Methyl-2-(1-methylethyl)phenol | [1] |

| Common Name | o-Cymen-5-ol | [7] |

| CAS Number | 3228-02-2 | [1][2] |

| Molecular Formula | C₁₀H₁₄O | [1] |

| Molecular Weight | 150.22 g/mol | [1] |

| Appearance | White, crystalline solid | [4][5] |

| Solubility | Insoluble in water; soluble in organic solvents like ethanol and acetone. | [6] |

Its lipophilic nature, a consequence of the phenol ring and alkyl substituents, is a critical determinant of its ability to permeate biological membranes, including the stratum corneum.

Anticipated Toxicokinetics (ADME)

While specific ADME studies for 2-Isopropyl-4-methylphenol are not extensively published, a reliable profile can be extrapolated from data on the broader cresol family and similar phenolic compounds.[8]

-

Absorption: As a lipophilic molecule, dermal absorption is the primary route of exposure for cosmetic applications. The Cosmetic Ingredient Review (CIR) Expert Panel notes that cresols can be absorbed through the skin.[8][9] The extent of absorption will be heavily influenced by the vehicle (formulation base), concentration, and integrity of the skin barrier. Ingestion and inhalation are also potential routes of absorption.[8]

-

Distribution: Following absorption, phenolic compounds are generally distributed throughout the body.

-

Metabolism: The liver is the principal site of metabolism. Based on related compounds, the metabolic pathway likely involves Phase I oxidation reactions mediated by cytochrome P450 enzymes, followed by Phase II conjugation with glucuronic acid and sulfate.[8][10][11] These conjugation reactions increase the water solubility of the compound, facilitating its elimination.

-

Excretion: The resulting water-soluble metabolites are primarily excreted via the kidneys in urine.[8]

The efficiency of this metabolic and excretory pathway is key to preventing systemic accumulation and toxicity.

Hazard Identification and Mechanistic Toxicology

This phase of the evaluation focuses on identifying the intrinsic hazardous properties of the substance. Data is drawn from a combination of in vitro, in vivo, and clinical studies.

Acute Toxicity

Acute toxicity studies assess the effects of a single, high-dose exposure. For 2-Isopropyl-4-methylphenol, a subcutaneous LD₅₀ (the dose lethal to 50% of a test population) in mice has been reported as 184 mg/kg.[12] The oral LD₅₀ for the related cresol family generally falls within the 200 to 5000 mg/kg range in various species.[8] While these values indicate moderate acute toxicity for the pure, undiluted substance, they represent exposure levels orders of magnitude higher than what a consumer would experience from a cosmetic product.

Dermal and Ocular Irritation

The potential for irritation is a critical endpoint for any topical ingredient. Data for 2-Isopropyl-4-methylphenol presents a nuanced picture that underscores the importance of concentration in safety assessment:

-

Pure Compound: Safety Data Sheets for the concentrated chemical often classify it as a skin and eye irritant, capable of causing burns.[12]

This dichotomy is a classic example of the toxicological principle "the dose makes the poison." The hazard exists for the raw material, but the risk to the consumer is negligible when the ingredient is properly formulated at a low, effective concentration.

Genotoxicity and Carcinogenicity

A thorough evaluation must address the potential for an ingredient to cause genetic mutations (genotoxicity), which can be a precursor to cancer (carcinogenicity).

-

Genotoxicity: The CIR Expert Panel's review of the cresol family concluded that these ingredients were generally non-genotoxic in a range of bacterial (Ames test), insect, and mammalian cell assays.[8][9]

-

Carcinogenicity: No skin tumors were observed in mice dermally exposed to related cresols.[8] The Environmental Working Group (EWG) database assigns o-Cymen-5-ol a low concern for carcinogenicity based on available data.[14]

Based on the weight of evidence for the chemical class, 2-Isopropyl-4-methylphenol is not considered to pose a genotoxic or carcinogenic risk under the conditions of its use in cosmetics.

Reproductive and Developmental Toxicity

The potential for adverse effects on fertility and fetal development is another key consideration. The EWG assigns a low concern for developmental and reproductive toxicity.[14] While one safety data sheet notes concerns for fertility based on "similar materials," the comprehensive review by the CIR did not identify this as a primary risk for the cresol family at cosmetic use levels.[12]

Mechanism of Action: Antimicrobial Efficacy

The primary biological activity of 2-Isopropyl-4-methylphenol is its function as an antimicrobial agent. As a phenol, its mechanism is believed to involve the disruption of microbial cell membranes, leading to increased permeability, leakage of intracellular constituents, and ultimately, cell death. It also interferes with essential microbial enzymes. Studies in oral care have shown it can inhibit bacterial glycolysis and protease activity, often working synergistically with other agents like zinc chloride.[15][16]

Caption: Antimicrobial Mechanism of 2-Isopropyl-4-methylphenol.

A Tiered Framework for Toxicological Testing

A modern, ethical, and scientifically robust safety assessment follows a tiered or stepwise approach. This strategy begins with broad, non-animal methods to characterize the substance, only proceeding to animal testing when absolutely necessary and guided by the results of the initial tiers.

Caption: Tiered Toxicological Evaluation Workflow.

Tier 1: Foundational Data and In Silico Assessment

The initial step involves gathering all existing data. This includes physicochemical properties, data on structurally similar compounds (analogues), and a comprehensive literature review. This is supplemented with in silico methods, such as Quantitative Structure-Activity Relationship (QSAR) models, which predict a substance's potential toxicity based on its chemical structure.

Tier 2: In Vitro Protocols for Local Toxicity

This tier focuses on local effects using validated non-animal testing methods, which are now the standard in the cosmetic industry.

Experimental Protocol: In Vitro Skin Irritation (Reconstructed Human Epidermis Test, OECD TG 439)

-

Objective: To assess the potential of 2-Isopropyl-4-methylphenol to produce skin irritation.

-

System: A reconstituted human epidermis model (e.g., EpiDerm™, SkinEthic™ RHE).

-

Procedure: a. Prepare tissue cultures according to the manufacturer's protocol. b. Apply a precise amount (e.g., 50 µL) of the test article (diluted in an appropriate solvent if solid) directly to the tissue surface. A negative control (e.g., PBS) and a positive control (e.g., 5% Sodium Dodecyl Sulfate) are run in parallel. c. Incubate the treated tissues for a defined period (e.g., 60 minutes) at 37°C, 5% CO₂. d. After exposure, thoroughly rinse the tissues to remove the test article. e. Transfer tissues to fresh medium and incubate for a post-exposure period (e.g., 42 hours). f. Assess cell viability using a quantitative assay, typically the MTT assay, which measures mitochondrial dehydrogenase activity.

-

Interpretation: The substance is classified as an irritant if the mean tissue viability is reduced below a defined threshold (e.g., ≤ 50%) compared to the negative control.

-

Causality: This assay provides a direct measure of cytotoxicity to human keratinocytes, the primary mechanism of acute skin irritation. Its self-validating system includes positive and negative controls to ensure the tissue model is responding appropriately.

Tier 3: In Vitro Genotoxicity and Systemic Toxicity

If concerns remain based on structure, use case, or initial data, further testing is required to rule out systemic effects.

Experimental Protocol: Bacterial Reverse Mutation Test (Ames Test, OECD TG 471)

-

Objective: To screen for the potential of 2-Isopropyl-4-methylphenol to induce gene mutations (point mutations).[17]

-

System: Multiple strains of Salmonella typhimurium and Escherichia coli that have been engineered with specific mutations in the histidine (for Salmonella) or tryptophan (for E. coli) operon, rendering them unable to synthesize the essential amino acid.[18]

-

Procedure: a. The test is conducted both with and without an exogenous metabolic activation system (S9 mix, a rat liver homogenate) to mimic mammalian metabolism.[18] b. A range of concentrations of the test article is mixed with the bacterial culture and either S9 mix or a buffer. c. The mixture is plated on a minimal agar medium that lacks the specific amino acid (e.g., histidine). d. Plates are incubated for 48-72 hours.

-

Interpretation: Only bacteria that undergo a reverse mutation (a mutation that restores the functional gene) will be able to grow and form colonies. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the solvent control, exceeding a defined threshold (e.g., a 2-fold increase).[19]

-

Causality: This assay directly detects the ability of a chemical or its metabolites to alter bacterial DNA. The inclusion of multiple strains detects different types of point mutations (e.g., frameshift vs. base-pair substitution), and the S9 mix identifies compounds that become mutagenic only after being metabolized.

Quantitative Risk Assessment: From Hazard to Safety

The final and most critical step is to synthesize the hazard data with exposure data to characterize the risk to human health. For cosmetic ingredients, this is formalized through the calculation of the Margin of Safety (MoS) .[20]

The MoS is a ratio that compares the dose at which no adverse effects are seen in toxicological studies to the estimated human exposure from product use.[21]

MoS = NOAEL / SED

Where:

-

NOAEL (No Observed Adverse Effect Level): The highest dose from a study (typically a repeated dose animal study) at which no statistically or biologically significant adverse effects were found.

-

SED (Systemic Exposure Dose): The amount of the ingredient that is estimated to be absorbed into the body from the daily use of a cosmetic product.

A Margin of Safety of 100 or greater is generally considered protective for cosmetic ingredients.[20] This value incorporates two uncertainty factors of 10: one to account for interspecies differences (extrapolating from animals to humans) and one for intraspecies variability (protecting sensitive individuals in the human population).[20]

Conclusion: A Profile of Qualified Safety

The toxicological evaluation of 2-Isopropyl-4-methylphenol (o-Cymen-5-ol) reveals a profile of a highly effective antimicrobial agent with a well-characterized and manageable hazard profile. The weight of evidence from decades of use and comprehensive reviews by bodies like the CIR indicates that it is safe under the current conditions of use in cosmetic products.

Key takeaways for the drug development and research professional are:

-

Concentration is Key: The distinction between the hazard of the pure substance and the risk of the diluted ingredient in a final formulation is critical.

-

Risk Assessment is Paramount: Hazard identification alone is insufficient. A quantitative risk assessment, culminating in a Margin of Safety calculation, is the definitive step in qualifying an ingredient as safe for its intended purpose.

Ultimately, 2-Isopropyl-4-methylphenol serves as an excellent case study in modern toxicological evaluation, where a strategic, tiered approach allows for the confident use of an effective ingredient while ensuring the highest standards of consumer safety.

References

-

The Efficacy of O-Cymen-5-ol: A Deep Dive into Its Antimicrobial and Anti-Acne Properties. (n.d.). Self-published source. Available from: [Link]

-

EWG Skin Deep. (n.d.). What is O-CYMEN-5-OL. Environmental Working Group. Available from: [Link]

-

Lynch, R. J., et al. (2011). Antimicrobial effects of o-cymen-5-ol and zinc, alone & in combination in simple solutions and toothpaste formulations. International Dental Journal, 61 Suppl 3, 48-56. Available from: [Link]

-

European Commission. (n.d.). CosIng - Cosmetics - GROWTH - Ingredient: O-CYMEN-5-OL. Available from: [Link]

-

Typology. (2024, February 2). O-cymen-5-ol: What lies behind this term?. Available from: [Link]

-

Gantt, D., et al. (2023). A mouthwash formulated with o-cymen-5-ol and zinc chloride specifically targets potential pathogens without impairing the native oral microbiome in healthy individuals. Journal of Oral Microbiology, 15(1), 2190901. Available from: [Link]

-

Lynch, R. J., et al. (2011). Antimicrobial effects of o-cymen-5-ol and zinc, alone & in combination in simple solutions and toothpaste formulations. PubMed. Available from: [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 78153, 2-Isopropyl-p-cresol. Available from: [Link]

-

Learn About Law. (2025, November 19). How Is the Margin of Safety Calculated for Cosmetic Ingredients?. Available from: [Link]

-

Cosmedesk. (2023, November 23). Safety Evaluation of Cosmetic Ingredients: Risk Characterisation. Available from: [Link]

-

Andersen, F. A. (Ed.). (2006). Final report on the safety assessment of sodium p-chloro-m-cresol, p-chloro-m-cresol, chlorothymol, mixed cresols, m-cresol, o-cresol, p-cresol, isopropyl cresols, thymol, o-cymen-5-ol, and carvacrol. International Journal of Toxicology, 25 Suppl 1, 29-127. Available from: [Link]

-

ResearchGate. (2025, August 10). Final Report on the Safety Assessment of Sodium p-Chloro-m-Cresol, p-Chloro-m-Cresol, Chlorothymol, Mixed Cresols, m-Cresol, o-Cresol, p-Cresol, Isopropyl Cresols, Thymol, o-Cymen-5-ol, and Carvacrol. Available from: [Link]

-

Nelson Labs. (n.d.). Ames Test and Genotoxicity Testing. Available from: [Link]

-

Unilong. (2023, November 24). Do You Know 4-ISOPROPYL-3-METHYLPHENOL?. Available from: [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 78153, 2-Isopropyl-p-cresol. Available from: [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: 5-Isopropyl-2-methyl-phenol. Available from: [Link]

-

European Commission. (2012, June 27). SCCS opinion on fragrance allergens in cosmetic products. Available from: [Link]

-

Typology. (2021, November 5). o-cymen-5-ol: what lies behind this term?. Available from: [Link]

-

National Center for Biotechnology Information. (n.d.). Disposition and Toxicokinetics - Report on Carcinogens Monograph on Cumene. Available from: [Link]

-

Pharmaffiliates. (n.d.). CAS No : 4427-56-9| Chemical Name : 2-Isopropyl-4-methylphenol. Available from: [Link]

-

European Commission. (n.d.). SCCS - Opinions. Public Health. Available from: [Link]

-

European Commission. (2004, April 23). Opinion of the SCCNFP on recommended mutagenicity genotoxicity test for the safety testing of cosmetic ingredients. Available from: [Link]

-

J-Stage. (n.d.). Mutagenicity Characteristics of 255 Environmental Chemicals. Available from: [Link]

-

SIELC Technologies. (2018, February 16). 2-Isopropyl-4-methylphenol. Available from: [Link]

-

ResearchGate. (2025, August 6). Antimicrobial Effects of o-Cymen-5-ol and Zinc, Alone & In Combination in Simple Solutions and Toothpaste Formulations. Available from: [Link]

-

SOHO ANECO Chemicals Co., Limited. (n.d.). o-CYMEN-5-OL. Personal Care & Cosmetics. Available from: [Link]

-

U.S. Environmental Protection Agency. (2010, September 29). Provisional Peer-Reviewed Toxicity Values for 4-Methylphenol (p-Cresol). Available from: [Link]

-

De Flora, S., Zanacchi, P., Camoirano, A., Bennicelli, C., & Badolati, G. S. (1985). Mutagenicity of selected organic solvents. Scandinavian journal of work, environment & health, 11 Suppl 1, 75–82. Available from: [Link]

-

ResearchGate. (n.d.). Insecticidal toxicity of 2-isopropyl-5-methylphenol, its phenolic.... Available from: [Link]

-

Fragrance Creators Association. (2021, February 7). cresol, CAS Registry Number 108-39-4. Available from: [Link]

-

SCCS (Scientific Committee on Consumer Safety). (2019). Opinion of the Scientific Committee on Consumer safety (SCCS) - Opinion on the safety of cosmetic ingredient salicylic acid (CAS 69-72-7). Regulatory toxicology and pharmacology : RTP, 108, 104376. Available from: [Link]

-

National Center for Biotechnology Information. (n.d.). TOXICOKINETICS, SUSCEPTIBLE POPULATIONS, BIOMARKERS, CHEMICAL INTERACTIONS - Toxicological Profile for Nitrophenols. Available from: [Link]

-

National Center for Biotechnology Information. (n.d.). Molecular Compositions, Mutagenicity, and Mutation Spectra of Atmospheric Oxidation Products of Alkenes and Dienes Initiated by NOx + UV or Ozone: A Structure-Activity Analysis. Available from: [Link]

-

Beyer, J., et al. (1988). Excretion and metabolism of phenol, 4-nitrophenol and 2-methylphenol by the frogs Rana temporaria and Xenopus laevis. PubMed. Available from: [Link]

-

Formagio, A. S. N., et al. (2021). Acute and subacute (28 days) oral toxicity studies of tucum almond oil (Bactris Setosa Mart.) in mice. Drug and chemical toxicology, 45(4), 1754–1760. Available from: [Link]

-

FDA. (n.d.). Global Substance Registration System - UNII: RIM60IN3PY. Available from: [Link]

Sources

- 1. 2-Isopropyl-p-cresol | C10H14O | CID 78153 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Isopropyl-4-methylphenol | SIELC Technologies [sielc.com]

- 3. nbinno.com [nbinno.com]

- 4. us.typology.com [us.typology.com]

- 5. uk.typology.com [uk.typology.com]

- 6. SCCS - Opinions 2016 - 2021 - Public Health - European Commission [health.ec.europa.eu]

- 7. CosIng - Cosmetics - GROWTH - European Commission [ec.europa.eu]

- 8. Final report on the safety assessment of sodium p-chloro-m-cresol, p-chloro-m-cresol, chlorothymol, mixed cresols, m-cresol, o-cresol, p-cresol, isopropyl cresols, thymol, o-cymen-5-ol, and carvacrol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. TOXICOKINETICS, SUSCEPTIBLE POPULATIONS, BIOMARKERS, CHEMICAL INTERACTIONS - Toxicological Profile for Nitrophenols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Excretion and metabolism of phenol, 4-nitrophenol and 2-methylphenol by the frogs Rana temporaria and Xenopus laevis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. datasheets.scbt.com [datasheets.scbt.com]

- 13. specialchem.com [specialchem.com]

- 14. ewg.org [ewg.org]

- 15. Antimicrobial effects of o-cymen-5-ol and zinc, alone & in combination in simple solutions and toothpaste formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Antimicrobial effects of o-cymen-5-ol and zinc, alone & in combination in simple solutions and toothpaste formulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. nelsonlabs.com [nelsonlabs.com]

- 18. jstage.jst.go.jp [jstage.jst.go.jp]

- 19. ec.europa.eu [ec.europa.eu]

- 20. Safety Evaluation of Cosmetic Ingredients: Risk Characterisation | Cosmedesk Blog [cosmedesk.com]

- 21. How Is the Margin of Safety Calculated for Cosmetic Ingredients? → Learn [lifestyle.sustainability-directory.com]

In vitro antioxidant potential of 2-Isopropyl-4-methylphenol

An In-Depth Technical Guide to the In Vitro Antioxidant Potential of 2-Isopropyl-4-methylphenol (Carvacrol)

Abstract

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the capacity of biological systems to detoxify these reactive intermediates, is a key etiological factor in a multitude of pathological conditions. 2-Isopropyl-4-methylphenol, commonly known as carvacrol, is a phenolic monoterpenoid found abundantly in the essential oils of plants like oregano and thyme.[1][2] This technical guide provides a comprehensive examination of the in vitro antioxidant potential of carvacrol. We will delve into the molecular basis of its antioxidant action, present detailed protocols for its evaluation, explore its influence on cellular defense mechanisms, and offer insights into the interpretation of experimental data. The objective is to equip researchers and drug development professionals with the foundational knowledge and practical methodologies required to rigorously assess and understand the antioxidant properties of this promising natural compound.

The Molecular Rationale: Why Carvacrol is an Effective Antioxidant

The potent antioxidant activity of carvacrol is intrinsically linked to its chemical structure. As a phenolic compound, its efficacy stems primarily from the hydroxyl (-OH) group attached to its aromatic ring.[1] This hydroxyl group can readily donate a hydrogen atom to neutralize highly reactive free radicals, thereby terminating the damaging chain reactions they initiate.[3] The resulting carvacrol radical is stabilized by the delocalization of the unpaired electron across the aromatic ring, making it relatively non-reactive and preventing it from propagating further oxidative damage.

Carvacrol has demonstrated the ability to effectively scavenge a wide array of free radicals, including peroxyl radicals, superoxide radicals, hydrogen peroxide, and nitric oxide (NO).[1][4] This broad-spectrum scavenging ability is a cornerstone of its protective effects against oxidative damage.

A Multi-Assay Approach to Quantifying Antioxidant Capacity

No single assay can fully capture the multifaceted nature of antioxidant activity. A combination of methods is essential to build a comprehensive profile of a compound's potential. The choice of assay is dictated by the specific mechanism one wishes to probe, such as hydrogen atom transfer, single electron transfer, or metal chelation.

Table 1: Summary of Key In Vitro Antioxidant Assays for Carvacrol

| Assay | Core Principle | Primary Mechanism Measured |

| DPPH Radical Scavenging | Measures the bleaching of the violet DPPH radical to the yellow DPPH-H upon receiving a hydrogen atom.[3][5] | Hydrogen Atom Transfer (HAT) |

| ABTS Radical Cation Scavenging | Measures the decolorization of the pre-formed blue-green ABTS radical cation.[6][7] | Electron Transfer (ET) & HAT |

| Ferric Reducing Antioxidant Power (FRAP) | Measures the reduction of a colorless ferric complex (Fe³⁺-TPTZ) to a blue ferrous complex (Fe²⁺-TPTZ).[8][9] | Single Electron Transfer (SET) |

| Lipid Peroxidation Inhibition | Quantifies the inhibition of oxidative degradation of lipids, often by measuring malondialdehyde (MDA).[10] | Chain-breaking/Radical Scavenging |

| Metal Chelating Activity (MCA) | Measures the ability of the compound to bind transition metal ions (e.g., Fe²⁺) that catalyze oxidation.[11] | Sequestration of Pro-oxidants |

| Nitric Oxide (NO) Scavenging | Quantifies the scavenging of NO radicals, preventing their reaction with oxygen to form harmful species.[4][11] | Direct Radical Scavenging |

Experimental Protocol: DPPH Radical Scavenging Assay

The DPPH assay is a foundational method for screening the radical scavenging ability of phenolic compounds. Its operational simplicity and reproducibility make it a valuable first-line assessment.[12]

Causality: This assay directly models the primary function of a chain-breaking antioxidant: its ability to donate a hydrogen atom to quench a stable free radical. The rate and extent of color loss are proportional to the scavenging capacity of the test compound.

Step-by-Step Methodology:

-

Reagent Preparation: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in a suitable solvent like methanol or ethanol (e.g., 0.1 mM).[6] The solution should be freshly prepared and kept in the dark to prevent degradation.

-

Standard/Sample Preparation: Prepare a series of concentrations of carvacrol in the same solvent. A known antioxidant, such as ascorbic acid or Trolox, should be used as a positive control.[5]

-

Reaction Mixture: In a 96-well plate or cuvettes, mix a volume of the carvacrol solution (or standard/control) with the DPPH working solution. For example, add 100 µL of the sample to 3.9 mL of the DPPH solution.[12] A blank containing only the solvent instead of the sample is also required.

-

Incubation: Incubate the reaction mixture in the dark at room temperature for a defined period (e.g., 30 minutes).[13]

-

Measurement: Measure the absorbance of the solutions at the wavelength of maximum absorbance for DPPH, typically around 517 nm, using a spectrophotometer.[5][13]

-

Calculation: The percentage of radical scavenging activity is calculated using the following formula:

-

Inhibition (%) = [(A_blank - A_sample) / A_blank] x 100

-

Where A_blank is the absorbance of the blank and A_sample is the absorbance of the sample.

-

-

Data Analysis: Plot the inhibition percentage against the concentration of carvacrol to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

Caption: General workflow for the DPPH radical scavenging assay.

Experimental Protocol: Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay is a widely used method that measures the total antioxidant power of a sample based on its ability to reduce ferric (Fe³⁺) ions.[9]

Causality: This assay assesses the electron-donating capacity of an antioxidant. The ability to reduce Fe³⁺ to Fe²⁺ is an important antioxidant mechanism, as the ferrous ion has lower pro-oxidant activity in certain contexts. The reaction provides a direct measure of the reducing power of the compound.[14]

Step-by-Step Methodology:

-

Reagent Preparation:

-

Acetate Buffer: Prepare a 300 mM acetate buffer with a pH of 3.6.

-

TPTZ Solution: Prepare a 10 mM solution of 2,4,6-tripyridyl-s-triazine (TPTZ) in 40 mM HCl.

-

FeCl₃ Solution: Prepare a 20 mM solution of ferric chloride (FeCl₃·6H₂O) in water.

-

FRAP Reagent: Prepare the working FRAP reagent fresh by mixing the acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm this reagent to 37°C before use.[8][15]

-

-

Standard Curve: Prepare a standard curve using a known concentration of ferrous sulfate (FeSO₄·7H₂O) or Trolox.[9]

-

Reaction Mixture: Add a small volume of the carvacrol sample (e.g., 100 µL) to a larger volume of the pre-warmed FRAP reagent (e.g., 3.4 mL).[9]

-

Incubation: Incubate the mixture for a specified time (e.g., 10-30 minutes) at 37°C.[9][15]

-

Measurement: Measure the absorbance of the intense blue color at 593 nm.[8][15]

-

Calculation: The antioxidant capacity is determined by comparing the change in absorbance of the sample to the standard curve. Results are typically expressed as Fe²⁺ equivalents (e.g., µmol Fe²⁺/g) or Trolox equivalents.

Cellular Antioxidant Mechanisms of Carvacrol

Beyond direct chemical scavenging, carvacrol exerts its antioxidant effects by modulating endogenous cellular defense pathways. This cellular activity is crucial for long-term protection against oxidative stress.

Upregulation of Antioxidant Enzymes

Carvacrol has been shown to enhance the activity and expression of the body's primary antioxidant enzymes, including superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx).[1][16]

-

SOD catalyzes the dismutation of the superoxide radical (O₂⁻) into oxygen (O₂) and hydrogen peroxide (H₂O₂).

-

CAT is responsible for the decomposition of hydrogen peroxide into water and oxygen.

-

GPx reduces hydrogen peroxide and lipid hydroperoxides to water and corresponding alcohols, using reduced glutathione (GSH) as a cofactor.

By bolstering this enzymatic "first line of defense," carvacrol helps to maintain cellular redox homeostasis and prevent the accumulation of damaging ROS.[16]

Activation of the Nrf2-ARE Signaling Pathway

A pivotal mechanism underlying carvacrol's cellular antioxidant effect is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. This pathway is a master regulator of the cellular antioxidant response.[17][18][19]

Mechanism of Action:

-

Basal State: Under normal, unstressed conditions, Nrf2 is anchored in the cytoplasm by its inhibitor protein, Kelch-like ECH-associated protein 1 (Keap1), which targets Nrf2 for degradation.

-

Activation: Oxidative or electrophilic stress, or the presence of Nrf2 activators like carvacrol, can modify cysteine residues on Keap1. This conformational change disrupts the Keap1-Nrf2 interaction.

-

Translocation and Transcription: Freed from Keap1, Nrf2 translocates into the nucleus.

-